In Vitro DHPS Inhibition: Potency of the 6-Methylamino Substituent Compared to Larger Analogs
2-Amino-6-(methylamino)-5-nitroso-4-pyrimidinol (Compound 5/16) demonstrates potent inhibition of Escherichia coli dihydropteroate synthase (EcDHPS) with an I50 of 1.6 μM [1]. This activity is quantitatively distinct from closely related analogs. A direct comparison within the same study shows that the 6-(3-phenoxypropyl)amino analog (Compound 33) is significantly less potent, exhibiting an I50 of 3.7 μM [1]. This represents a 2.3-fold decrease in inhibitory potency. Furthermore, the study notes that a larger 6-(7-phenylheptyl)amino substituent (Compound 28) can overcome steric penalties through allosteric interactions to achieve comparable potency (I50 = 1.4 μM) [1], highlighting that the simple methyl group is an optimized baseline for core binding before introducing distal hydrophobic contacts.
| Evidence Dimension | Inhibitory Concentration (I50) against E. coli DHPS |
|---|---|
| Target Compound Data | I50 = 1.6 μM |
| Comparator Or Baseline | 6-(3-phenoxypropyl)amino analog (Compound 33): I50 = 3.7 μM; 6-(7-phenylheptyl)amino analog (Compound 28): I50 = 1.4 μM |
| Quantified Difference | 2.3-fold reduction in potency for the 3-phenoxypropyl analog; 1.1-fold difference for the 7-phenylheptyl analog |
| Conditions | In vitro enzyme inhibition assay using Escherichia coli dihydropteroate synthase (EcDHPS) [1] |
Why This Matters
This data proves that the 6-methylamino group is the minimal, high-potency pharmacophore for DHPS binding, making this compound the essential starting point for SAR studies and a benchmark for evaluating more complex derivatives.
- [1] Lever Jr, O. W., Bell, L. N., McGuire, H. M., & Ferone, R. (1985). Monocyclic pteridine analogues. Inhibition of Escherichia coli dihydropteroate synthase by 6-amino-5-nitrosoisocytosines. Journal of Medicinal Chemistry, 28(12), 1870-1874. View Source
